molecular formula C30H24BrN3O4 B11550191 3-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 3-bromobenzoate

3-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 3-bromobenzoate

Cat. No.: B11550191
M. Wt: 570.4 g/mol
InChI Key: JGLVWJYWWXJAOD-HNSNBQBZSA-N
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Description

3-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 3-bromobenzoate is a complex organic compound that features a combination of aromatic and amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 3-bromobenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2,2-diphenylacetic acid with acetic anhydride to form 2,2-diphenylacetamido. This intermediate is then reacted with ethyl chloroformate to yield 2-(2,2-diphenylacetamido)acetamido. The final step involves the condensation of this intermediate with 3-bromobenzoic acid under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 3-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized to form quinones.

    Reduction: The amide groups can be reduced to amines.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized aromatic compounds.

    Reduction: Amines and reduced aromatic compounds.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

3-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 3-bromobenzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 3-bromobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Properties

Molecular Formula

C30H24BrN3O4

Molecular Weight

570.4 g/mol

IUPAC Name

[3-[(E)-[[2-[(2,2-diphenylacetyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C30H24BrN3O4/c31-25-15-8-14-24(18-25)30(37)38-26-16-7-9-21(17-26)19-33-34-27(35)20-32-29(36)28(22-10-3-1-4-11-22)23-12-5-2-6-13-23/h1-19,28H,20H2,(H,32,36)(H,34,35)/b33-19+

InChI Key

JGLVWJYWWXJAOD-HNSNBQBZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)N/N=C/C3=CC(=CC=C3)OC(=O)C4=CC(=CC=C4)Br

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)NN=CC3=CC(=CC=C3)OC(=O)C4=CC(=CC=C4)Br

Origin of Product

United States

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